

Application of Envudeucitinib in 3D Organoid Models of Inflammatory Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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Introduction

Envudeucitinib (also known as ESK-001) is an investigational, highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1]

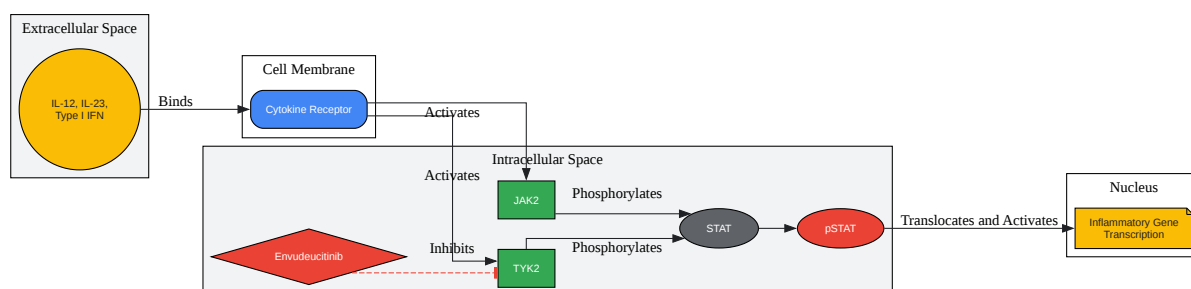
Envudeucitinib allosterically inhibits TYK2, thereby modulating the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Clinical trials have demonstrated the potential of **Envudeucitinib** in treating moderate to severe plaque psoriasis and systemic lupus erythematosus.[2][3][4]

Three-dimensional (3D) organoid models have emerged as powerful preclinical tools that bridge the gap between traditional 2D cell cultures and in vivo animal models. These self-organizing structures, derived from stem cells, recapitulate the complex architecture and functionality of native tissues, offering a more physiologically relevant system for disease modeling and drug screening. For inflammatory diseases such as Inflammatory Bowel Disease (IBD) and psoriasis, patient-derived organoids can preserve the genetic and phenotypic characteristics of the original tissue, providing a valuable platform for personalized medicine research.

This document provides detailed application notes and protocols for the use of **Envudeucitinib** in 3D organoid models of inflammatory diseases, with a focus on IBD and psoriasis.

Signaling Pathway of Envudeucitinib

Envudeucitinib targets the TYK2 protein, a key component of the JAK-STAT signaling pathway. In inflammatory diseases, various cytokines bind to their receptors on the cell surface, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2, **Envudeucitinib** blocks this cascade, leading to a reduction in the production of pro-inflammatory mediators.



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Caption: **Envudeucitinib** inhibits the TYK2 signaling pathway.

Experimental Protocols

Protocol 1: Generation and Culture of Human Intestinal Organoids for IBD Modeling

This protocol describes the establishment of human intestinal organoids from patient-derived colonic biopsies.

Materials:

- Colonic biopsy tissue
- Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
- Advanced DMEM/F-12 medium
- Matrigel® Basement Membrane Matrix
- IntestiCult™ Organoid Growth Medium (or equivalent)
- Recombinant human proteins: EGF, Noggin, R-spondin1
- Y-27632 ROCK inhibitor
- Antibiotic-antimycotic solution

Procedure:

- Tissue Digestion:
 - Wash the biopsy tissue multiple times with cold PBS containing antibiotics.
 - Mince the tissue into small fragments (~1-2 mm).
 - Incubate the fragments in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.
 - Vigorously shake the tube to further dissociate the crypts.
- Crypt Isolation:
 - Allow the larger tissue fragments to settle by gravity.
 - Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.

- Centrifuge the filtrate to pellet the isolated crypts.
- Organoid Seeding:
 - Resuspend the crypt pellet in a small volume of Matrigel®.
 - Plate droplets of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
 - Polymerize the Matrigel® domes by incubating at 37°C for 10-15 minutes.
- Organoid Culture:
 - Overlay the Matrigel® domes with pre-warmed Organoid Growth Medium supplemented with Y-27632 for the first 2-3 days.
 - Culture the organoids at 37°C in a 5% CO2 incubator.
 - Change the medium every 2-3 days.
- Organoid Passaging:
 - Mechanically disrupt the organoids within the Matrigel® using a pipette.
 - Collect the organoid fragments and wash with cold basal medium.
 - Centrifuge to pellet the fragments.
 - Resuspend the fragments in fresh Matrigel® and re-plate as described in step 3.

Protocol 2: Modeling Psoriasis in Skin Organoids

This protocol outlines a general approach to induce a psoriasis-like inflammatory phenotype in skin organoids.

Materials:

- Human skin organoids (generated from iPSCs or patient biopsies)
- Keratinocyte growth medium

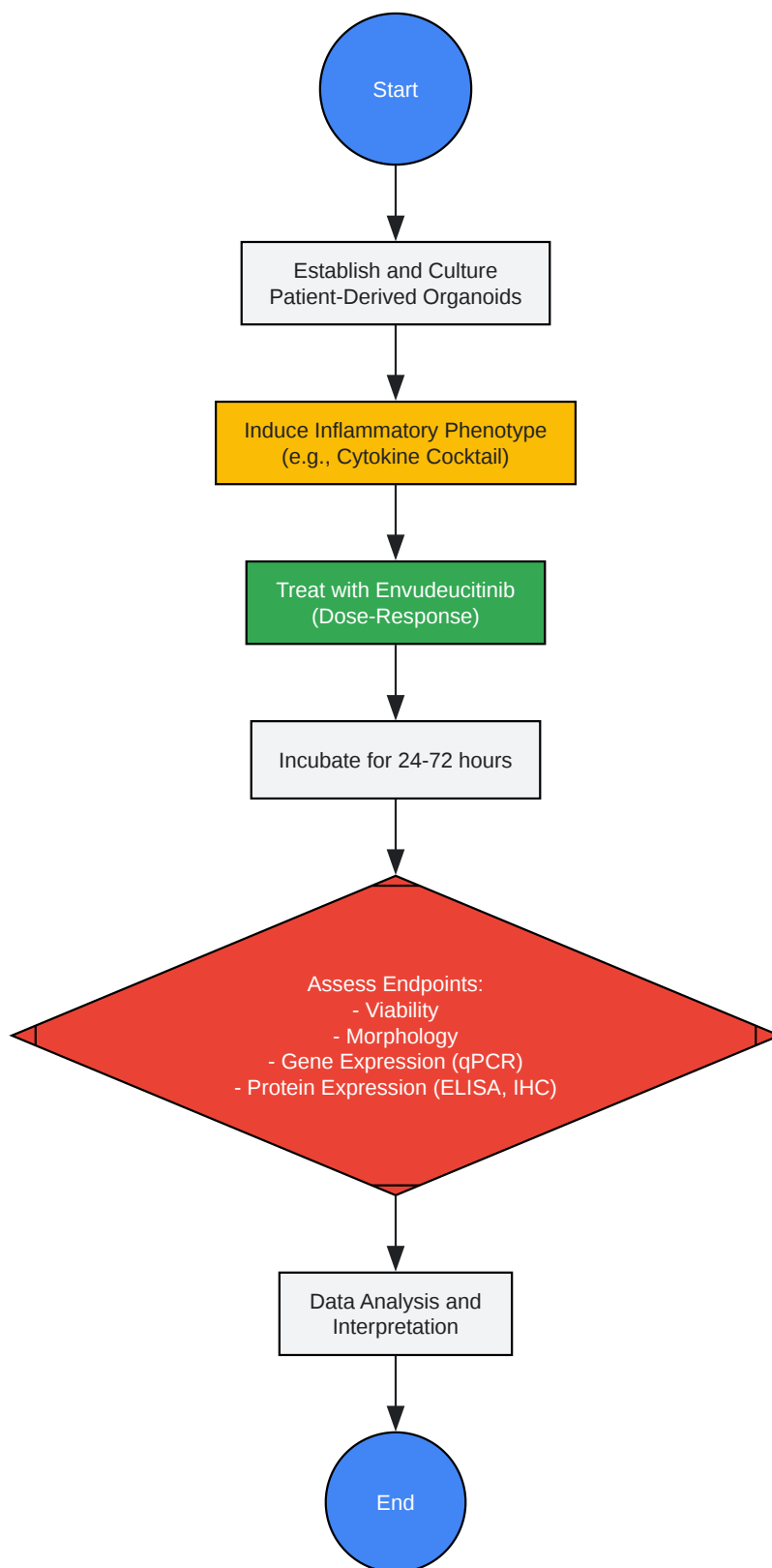
- Pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF- α , Oncostatin M, IL-1 α)

Procedure:

- Culture of Skin Organoids:
 - Culture mature skin organoids according to established protocols.
- Induction of Psoriatic Phenotype:
 - Treat the skin organoids with a pro-inflammatory cytokine cocktail for 48-72 hours to induce a psoriasis-like phenotype.
 - Monitor for changes in morphology, such as epidermal thickening (acanthosis) and increased expression of psoriatic markers (e.g., KRT16, S100A7).

Protocol 3: Efficacy Testing of Envudeucitinib in Inflammatory Organoid Models

This protocol describes the experimental workflow for evaluating the anti-inflammatory effects of **Envudeucitinib** in IBD or psoriasis organoid models.



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Caption: Workflow for testing **Envudeucitinib** in organoids.

Procedure:

- Prepare Organoid Cultures:
 - Plate established intestinal or skin organoids in a 96-well format.
- Induce Inflammation:
 - For IBD models, treat intestinal organoids with a cocktail of pro-inflammatory cytokines (e.g., TNF- α and IFN- γ) for 24 hours.
 - For psoriasis models, use the protocol described in Protocol 2.
- **Envudeucitinib** Treatment:
 - Prepare a dilution series of **Envudeucitinib** in the appropriate culture medium. Note: As specific in vitro IC₅₀ values for **Envudeucitinib** are not publicly available, a wide concentration range (e.g., 0.1 nM to 10 μ M) is recommended for initial dose-finding studies.
 - Remove the inflammation-inducing medium and add the medium containing different concentrations of **Envudeucitinib** or vehicle control.
- Incubation:
 - Incubate the organoids for 24-72 hours.
- Endpoint Analysis:
 - Viability Assay: Assess organoid viability using a commercial assay (e.g., CellTiter-Glo® 3D).
 - Morphological Analysis: Image the organoids using brightfield or confocal microscopy to assess changes in size, budding, and integrity.
 - Gene Expression Analysis: Isolate RNA from the organoids and perform quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., IL6, CXCL8, NOS2 for IBD; KRT16, S100A7 for psoriasis).

- Protein Analysis: Collect the culture supernatant to measure secreted cytokines and chemokines using ELISA. Perform immunohistochemistry (IHC) on fixed organoids to analyze the expression and localization of inflammatory markers.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Dose-Response of **Envudeucitinib** on Inflammatory Marker Expression in IBD Organoids

Envudeucitinib Concentration	IL-6 Secretion (pg/mL)	CXCL8 Secretion (pg/mL)	Relative NOS2 Gene Expression (Fold Change)	Organoid Viability (%)
Vehicle Control	550 ± 45	1200 ± 98	15.2 ± 1.8	100
1 nM	425 ± 38	950 ± 82	11.8 ± 1.5	98 ± 3
10 nM	210 ± 25	480 ± 55	5.6 ± 0.9	97 ± 4
100 nM	85 ± 12	150 ± 21	1.9 ± 0.4	95 ± 5
1 µM	40 ± 8	75 ± 15	1.1 ± 0.2	92 ± 6
10 µM	35 ± 6	68 ± 12	1.0 ± 0.2	88 ± 7

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Effect of **Envudeucitinib** on Psoriasis-Related Markers in Skin Organoids

Treatment Group	Relative KRT16 Gene Expression (Fold Change)	Relative S100A7 Gene Expression (Fold Change)	Epidermal Thickness (μm)
Healthy Control	1.0 ± 0.2	1.0 ± 0.3	50 ± 5
Psoriasis Model + Vehicle	12.5 ± 1.5	25.8 ± 3.1	110 ± 12
Psoriasis Model + Envudeucitinib (100 nM)	3.2 ± 0.6	6.4 ± 1.2	65 ± 8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

The use of 3D organoid models provides a powerful and physiologically relevant platform to investigate the therapeutic potential of **Envudeucitinib** for inflammatory diseases. The protocols outlined in this document offer a framework for researchers to establish these models and to assess the efficacy of **Envudeucitinib** in a preclinical setting. The ability to use patient-derived organoids opens up exciting possibilities for personalized medicine approaches, where the effectiveness of **Envudeucitinib** could be predicted on an individual basis. Further studies utilizing these advanced models will be crucial in elucidating the precise mechanisms of action of **Envudeucitinib** and in accelerating its development for the treatment of a range of inflammatory conditions.

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- To cite this document: BenchChem. [Application of Envudeucitinib in 3D Organoid Models of Inflammatory Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#application-of-envudeucitinib-in-3d-organoid-models-of-inflammatory-disease]

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